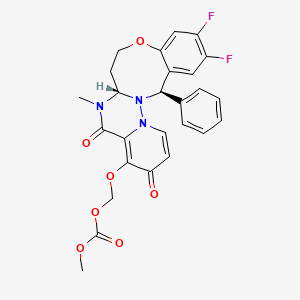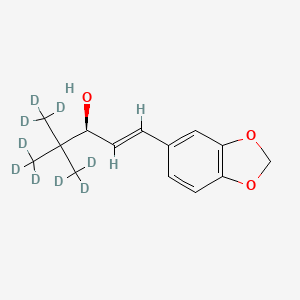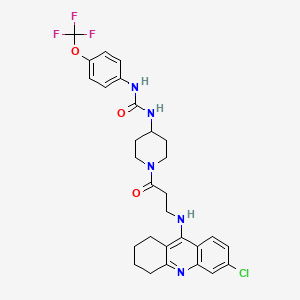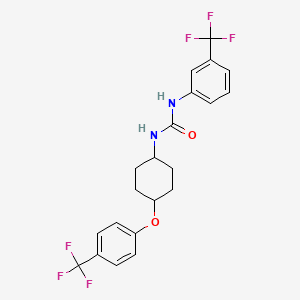
EIF2alpha activator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EIF2alpha activator 2 is a compound that plays a crucial role in the regulation of protein synthesis within cells. It is involved in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2), which is a key step in the initiation of translation in eukaryotic cells. This phosphorylation event is a critical part of the integrated stress response, a cellular defense mechanism against various stress conditions .
Preparation Methods
The synthesis of EIF2alpha activator 2 involves several steps, including the preparation of intermediate compounds and the final activation step. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
EIF2alpha activator 2 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are essential for its function in regulating protein synthesis. Common reagents used in these reactions include kinases and phosphatases, which catalyze the addition and removal of phosphate groups, respectively. The major products formed from these reactions are phosphorylated and dephosphorylated forms of eIF2 .
Scientific Research Applications
EIF2alpha activator 2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the effects of phosphorylation on protein function. In biology, it is used to investigate cellular stress responses and the regulation of gene expression. In medicine, it has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of EIF2alpha activator 2 involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2. This phosphorylation event inhibits the exchange of GDP for GTP on eIF2, thereby reducing the initiation of translation and protein synthesis. This process is regulated by various kinases and phosphatases, which respond to different cellular stress signals .
Comparison with Similar Compounds
EIF2alpha activator 2 is unique in its ability to specifically target the alpha subunit of eukaryotic initiation factor 2. Similar compounds include other eIF2alpha kinases such as PERK (PKR-like ER kinase), PKR (protein kinase double-stranded RNA-dependent), GCN2 (general control non-derepressible-2), and HRI (heme-regulated inhibitor). Each of these kinases responds to different types of stress and has distinct regulatory mechanisms .
Properties
Molecular Formula |
C21H20F6N2O2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H20F6N2O2/c22-20(23,24)13-4-8-17(9-5-13)31-18-10-6-15(7-11-18)28-19(30)29-16-3-1-2-14(12-16)21(25,26)27/h1-5,8-9,12,15,18H,6-7,10-11H2,(H2,28,29,30) |
InChI Key |
MFRDVPYKJUYMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


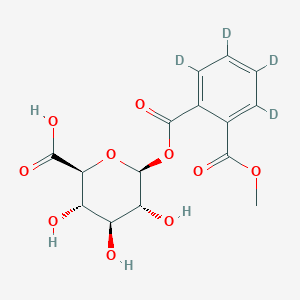
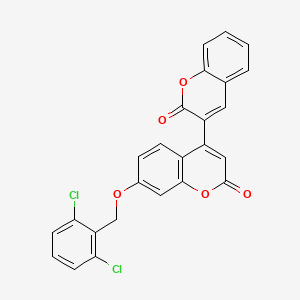
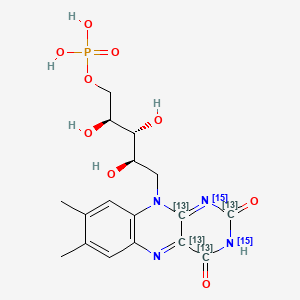
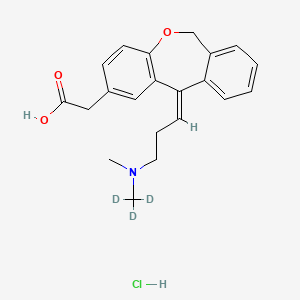
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
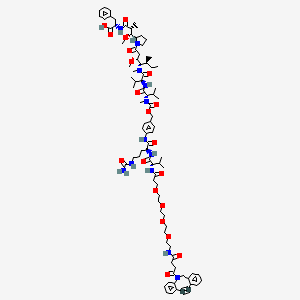
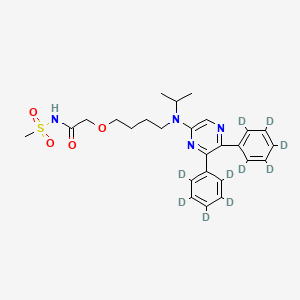
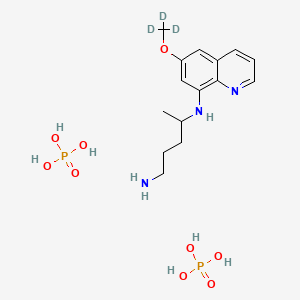
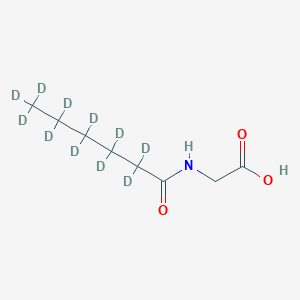
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
